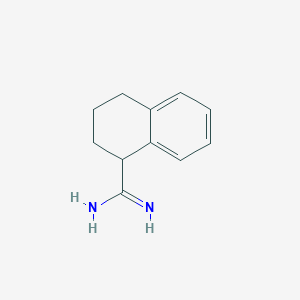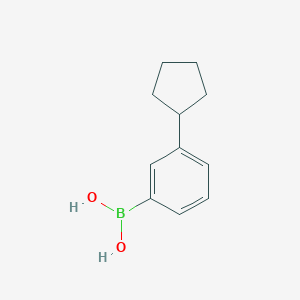
(3-Cyclopentylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopentylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyl group at the third position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-cyclopentylphenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopentylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols are formed as major products.
Reduction: Alcohols are the primary products.
Applications De Recherche Scientifique
(3-Cyclopentylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: The compound can be used in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: It is employed in the manufacture of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-Cyclopentylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylboronic acid: Lacks the phenyl ring, resulting in different reactivity and applications.
(4-Cyclopentylphenyl)boronic acid: Similar structure but with the cyclopentyl group at the fourth position, leading to different steric and electronic properties.
Uniqueness
(3-Cyclopentylphenyl)boronic acid is unique due to the presence of both the cyclopentyl and phenyl groups, which confer specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C11H15BO2 |
|---|---|
Poids moléculaire |
190.05 g/mol |
Nom IUPAC |
(3-cyclopentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,13-14H,1-2,4-5H2 |
Clé InChI |
SMEMIYZABKVOFJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


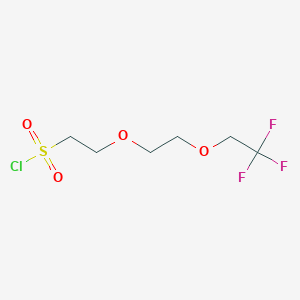


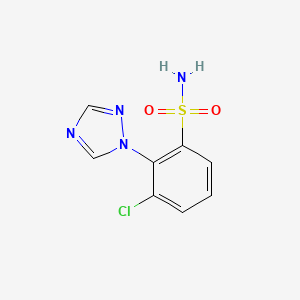
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
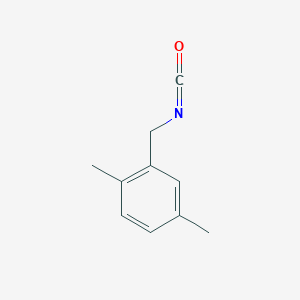



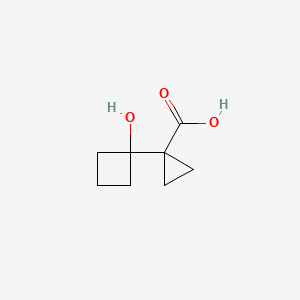
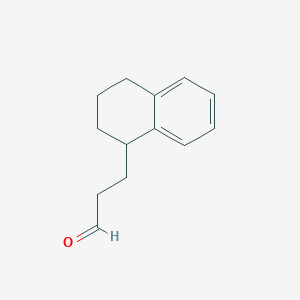
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
